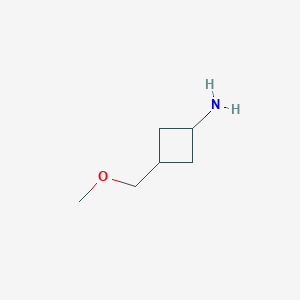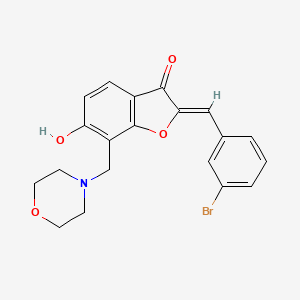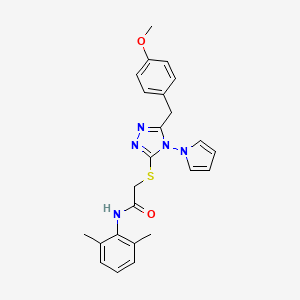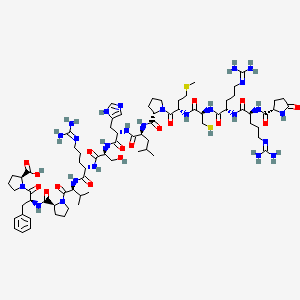![molecular formula C16H26O5 B2641386 2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one CAS No. 119903-56-9](/img/structure/B2641386.png)
2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one” is a chemical compound with the molecular formula C16H26O5 . It has a molecular weight of 298.37 g/mol . The IUPAC name for this compound is (2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzopyran ring, which is a type of heterocyclic compound, and several hydroxy groups . The exact 3D conformation and spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
This compound has several notable computed properties. It has a topological polar surface area of 87 Ų, suggesting it may have some degree of polarity . It also has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . This could influence its solubility and its interactions with other molecules. It has a rotatable bond count of 6, which could impact its conformational flexibility .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 4-hydroxy-2-oxo-2H-1-benzopyran have shown significant antibacterial activities, indicating the potential of such compounds in developing new antimicrobial agents [Mulwad & Shirodkar, 2003].
Anticancer Properties
Research on benzopyran derivatives has explored their potential in anticancer treatments. The cytotoxic constituents isolated from various plants, including compounds with benzopyran structures, have shown inhibitory activities against cancer cell growth, suggesting their relevance in discovering new anticancer agents [Chen, Tang, Lou, & Zhao, 2006].
Endocrine Disruption Studies
Benzophenone derivatives, closely related in structural complexity to the specified compound, have been studied for their endocrine-disrupting properties, examining their effects on estrogen receptor activation. Such studies are crucial for understanding the environmental and health impacts of synthetic compounds [Molina-Molina et al., 2008].
Pharmacological Potential
The exploration of benzopyran derivatives for their pharmacological potential, including their roles as agonists for specific receptors, underscores the importance of this chemical class in developing therapeutic agents. The discovery of selective estrogen receptor modulators among benzopyran derivatives highlights their potential in treating diseases related to hormone receptors [Sun et al., 2006].
properties
IUPAC Name |
(2S,4R,8S)-4,8-dihydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-6-10(17)14-9-13(20)15-11(18)7-8-12(19)16(15)21-14/h10,12-14,17,19-20H,2-9H2,1H3/t10-,12-,13+,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPWLQJKYZZEG-DEQVHRJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CC(C2=C(O1)C(CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H]1C[C@H](C2=C(O1)[C@H](CCC2=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)


![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)




![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2641326.png)